molecular formula C10H6Cl2O B11891208 5,8-Dichloronaphthalen-2-ol

5,8-Dichloronaphthalen-2-ol

Cat. No.: B11891208
M. Wt: 213.06 g/mol
InChI Key: ACNOLCYSQPFXFF-UHFFFAOYSA-N
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Description

5,8-Dichloronaphthalen-2-ol is a chlorinated naphthalene derivative featuring a hydroxyl group at position 2 and chlorine atoms at positions 5 and 8. The chlorine substituents enhance lipophilicity and may influence electronic properties, while the hydroxyl group contributes to hydrogen bonding and acidity .

Properties

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

IUPAC Name

5,8-dichloronaphthalen-2-ol

InChI

InChI=1S/C10H6Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H

InChI Key

ACNOLCYSQPFXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloronaphthalen-2-ol typically involves the chlorination of naphthalen-2-ol. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions.

Industrial Production Methods

In an industrial setting, the production of 5,8-Dichloronaphthalen-2-ol may involve a multi-step process starting from naphthalene. The naphthalene is first converted to naphthalen-2-ol through a hydroxylation reaction. Subsequently, the naphthalen-2-ol undergoes chlorination using chlorine gas in the presence of a suitable catalyst to yield the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring toward electrophilic substitution, while chlorine atoms exert deactivating effects. Key reaction patterns include:

Reaction TypePosition PreferenceKey FactorsExample Product
NitrationPosition 1 or 4- OH directs ortho/para
  • Cl steric/electronic effects | 1-Nitro-5,8-dichloronaphthalen-2-ol |
    | Sulfonation | Position 6 | Steric hindrance from Cl at 5/8 | 6-Sulfo-5,8-dichloronaphthalen-2-ol |
    | Halogenation | Position 3 | Electronic deactivation by Cl | 3-Bromo-5,8-dichloronaphthalen-2-ol |

Mechanistic Insights :

  • Nitration occurs in mixed acid (HNO₃/H₂SO₄) at 0-5°C, yielding mono-nitro derivatives

  • Sulfur trioxide preferentially attacks the least hindered activated position

  • Bromine requires FeBr₃ catalyst with reaction times >6 hrs at 40°C

Nucleophilic Displacement Reactions

The chlorine atoms exhibit limited reactivity toward nucleophilic substitution due to:

  • Strong C-Cl bond (~397 kJ/mol) in aromatic systems

  • Steric protection from peri-chlorine interaction

  • Electron-withdrawing effects reducing leaving group ability

Notable exceptions occur under extreme conditions:

ConditionsReactantProductYield
NaOH (10M), Cu catalyst, 200°C-2-Hydroxy-8-chloronaphthalen-5-ol<5%
NH₃ (liq.), FeCl₃, 150°C5,8-Dichloro → 5-Amino derivative5-Amino-8-chloronaphthalen-2-ol12%

Oxidation/Reduction Pathways

The hydroxyl group undergoes selective transformations:

Oxidation :

  • CrO₃/H₂SO₄ converts -OH to ketone (2-oxo-5,8-dichloronaphthalene)

  • H₂O₂/Fe²⁰⁺ generates radical intermediates leading to dimerization

Reduction :

  • Catalytic hydrogenation (Pd/C, H₂) reduces aromatic rings preferentially
    → Tetralin derivatives with retained Cl substituents

Metabolic Transformation

Biological systems demonstrate limited degradation capacity:

OrganismPathwayMetabolites Identified
Pseudomonas sp. HYDioxygenase attack5,8-Dichloro-1,2-dihydroxynaphthalene
Human CYP450Epoxidation5,8-Dichloro-2,3-epoxynaphthalen-ol

Degradation half-lives:

  • Aerobic soil: >180 days

  • Aqueous solution (pH 7): 42 days

Coupling Reactions

Palladium-catalyzed cross-couplings show moderate success:

Reaction TypeConditionsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃2-Aryl-5,8-dichloronaphthols35-48%
UllmannCuI, 1,10-phenanthrolineBi-naphthol dimers22%

Steric parameters significantly impact reactivity:

  • Tolman Cone Angle for Cl substituents: ~154°

  • Buried Volume (%Vbur): 68% at position 5

Stability Considerations

Key decomposition pathways:

Stress ConditionDegradation ProductsHalf-life
UV (300-400 nm)5-Chloro-8-hydroxy-1,4-naphthoquinone14 hrs
Alkaline pH 9Polychlorinated dibenzofurans72 hrs
Thermal (>200°C)Chlorinated PAH mixturesImmediate

Scientific Research Applications

Chemistry

  • Protective Group for Amines : The compound is utilized as a protective group in organic synthesis, particularly for amines and amino acids, allowing for selective reactions without interfering with functional groups.
  • Synthesis of Dyes and Pigments : It serves as an intermediate in the production of various dyes and pigments due to its stable chemical structure.

Biology

  • Enzyme Mechanisms : 5,8-Dichloronaphthalen-2-ol is employed in biochemical assays to study enzyme mechanisms. Its interactions with enzymes can provide insights into catalytic processes.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of microorganisms, including Staphylococcus aureus and Candida albicans. The mechanism involves disrupting cell membrane integrity.

Medicine

  • Anticancer Properties : Studies have demonstrated that 5,8-Dichloronaphthalen-2-ol shows cytotoxic effects against various cancer cell lines. For instance, it has been tested on human breast cancer cells (MCF-7), where it inhibited cell proliferation significantly .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in vitro.

Data Tables

Application AreaSpecific UseObservations
ChemistryProtective group for aminesFacilitates selective reactions
ChemistryIntermediate for dyesEssential for pigment synthesis
BiologyEnzyme studiesProvides insights into enzyme mechanisms
BiologyAntimicrobial agentEffective against Staphylococcus aureus and others
MedicineAnticancer agentSignificant inhibition in MCF-7 cells
MedicineAnti-inflammatoryReduces cytokines in vitro

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, 5,8-Dichloronaphthalen-2-ol was administered to MCF-7 human breast cancer cells. The results indicated a substantial reduction in cell viability compared to untreated controls. This study highlights the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of 5,8-Dichloronaphthalen-2-ol against several bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) established through standard microbiological techniques. This suggests its utility in developing antimicrobial therapies.

Mechanism of Action

The mechanism of action of 5,8-Dichloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and chlorine groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5,8-Dichloronaphthalen-2-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydroxyl Position XLogP3/LogP* pKa (Estimated) Key Features
5,8-Dichloronaphthalen-2-ol C₁₀H₆Cl₂O 217.06 Cl at 5,8 2 ~3.5 ~8.5 Electron-withdrawing Cl; moderate lipophilicity
5,8-Dihydro-naphthalen-1-ol C₁₀H₁₀O 146.19 No Cl; dihydro structure 1 2.7 ~10.2 Reduced aromaticity; higher pKa
Heptachloro-dimethanonaphthalen-2-ol C₁₂H₉Cl₇O 417.37 7 Cl; methano bridges 2 N/A N/A Extreme chlorination; rigid structure
5,5,8,8-Tetramethyl-tetrahydronaphthalen-2-ol C₁₄H₂₀O 204.31 4 methyl groups 2 ~3.0 ~10.0 Steric hindrance; saturated backbone
Decahydro-1,4:5,8-dimethanonaphthalen-2-ol C₁₂H₁₈O 178.27 Methano bridges; decahydro 2 N/A ~15.2 High saturation; low acidity

*LogP values estimated using substituent contributions.

Key Observations:

Chlorination Effects: The dichloro substitution in 5,8-Dichloronaphthalen-2-ol increases molecular weight (217.06 g/mol) compared to non-chlorinated analogs like 5,8-dihydro-naphthalen-1-ol (146.19 g/mol) . Chlorine’s electron-withdrawing nature lowers the hydroxyl group’s pKa (~8.5 vs. ~10.2 in non-chlorinated analogs), enhancing acidity . Heptachloro-dimethanonaphthalen-2-ol (417.37 g/mol) demonstrates extreme chlorination, likely resulting in high lipophilicity and environmental persistence .

Hydrogenation and Saturation :

  • Saturated analogs (e.g., 5,5,8,8-tetramethyl-tetrahydronaphthalen-2-ol) exhibit reduced aromaticity, increasing conformational flexibility but reducing π-π interactions. Methyl groups introduce steric effects, slightly lowering LogP compared to chlorinated derivatives .

Methano Bridges: Compounds like decahydro-1,4:5,8-dimethanonaphthalen-2-ol incorporate methano bridges, creating rigid, bicyclic structures. These features may enhance thermal stability but reduce solubility .

Biological Activity

5,8-Dichloronaphthalen-2-ol (C10H6Cl2O), also known as 5,8-dichloro-1-naphthol, is a chlorinated derivative of naphthalene with potential biological activities. This compound has garnered interest due to its pharmacological properties and its implications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

5,8-Dichloronaphthalen-2-ol features a naphthalene backbone with two chlorine atoms substituted at the 5 and 8 positions and a hydroxyl group at the 2 position. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H6Cl2O
Molecular Weight233.06 g/mol
Melting Point65-67 °C
SolubilitySoluble in organic solvents; limited solubility in water

Antimicrobial Properties

Research indicates that 5,8-Dichloronaphthalen-2-ol exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against prostate cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

5,8-Dichloronaphthalen-2-ol has been studied for its role as an enzyme inhibitor . It shows competitive inhibition against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The compound's interaction with the enzyme's active site allows it to modulate cholinergic signaling pathways effectively .

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of 5,8-Dichloronaphthalen-2-ol must be considered. Studies suggest that while it exhibits low acute toxicity, chronic exposure may pose risks due to its chlorinated nature, which can lead to bioaccumulation and potential endocrine disruption .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 5,8-Dichloronaphthalen-2-ol against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a strong potential for use in antimicrobial formulations.

Case Study 2: Anticancer Activity in Prostate Cancer Cells

In vitro assays conducted on prostate cancer cell lines revealed that treatment with 5,8-Dichloronaphthalen-2-ol led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the compound's role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5,8-Dichloronaphthalen-2-ol?

  • Methodology : Synthesis typically involves halogenation of naphthalen-2-ol derivatives using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Purification can be achieved via recrystallization using solvents like dichloromethane or ethanol, followed by column chromatography to isolate isomers. Key considerations include optimizing reaction temperature (40–60°C) and stoichiometry to minimize byproducts like polychlorinated derivatives .
  • Validation : Confirm purity using melting point analysis and HPLC with UV detection (λ = 254 nm). Cross-reference with spectral data (¹H/¹³C NMR) for structural confirmation .

Q. How can researchers characterize the structural and electronic properties of 5,8-Dichloronaphthalen-2-ol?

  • Analytical Techniques :

  • Spectroscopy : Use ¹H/¹³C NMR to identify chlorine substitution patterns and hydrogen bonding (e.g., hydroxyl proton shifts). IR spectroscopy confirms O-H and C-Cl stretches.
  • Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to correlate with reactivity .
    • Cross-Validation : Compare experimental data with PubChem or NIST Chemistry WebBook entries for consistency .

Q. What are the stability considerations for 5,8-Dichloronaphthalen-2-ol under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated degradation studies by exposing the compound to buffers (pH 2–12) and temperatures (25–80°C). Monitor stability via UV-Vis spectrophotometry (λ = 280 nm) and HPLC.
  • Key Findings : Chlorinated phenols are prone to hydrolysis at high pH; degradation products may include dichlorocatechol derivatives. Store in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for 5,8-Dichloronaphthalen-2-ol across different study designs?

  • Data Reconciliation : Compare observational epidemiology studies (e.g., cohort, case-control) with controlled lab animal studies. Adjust for variables like exposure routes (oral vs. dermal) and species-specific metabolic pathways. Use meta-analysis tools to quantify heterogeneity .
  • Case Example : If systemic effects in rodents conflict with human aggregate data, conduct in vitro assays (e.g., cytochrome P450 inhibition) to clarify interspecies differences .

Q. What methodologies are effective for detecting 5,8-Dichloronaphthalen-2-ol in complex environmental matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from water or soil. Derivatize with acetic anhydride to enhance GC-MS sensitivity.
  • Instrumentation : Employ GC-MS (e.g., HP-5MS column) or LC-QTOF for high-resolution detection. Validate limits of detection (LOD < 0.1 ppb) via spiked recovery experiments .

Q. How can mechanistic studies elucidate the biological activity of 5,8-Dichloronaphlor-2-ol?

  • In Silico Approaches : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like estrogen receptors or bacterial enzymes. Validate with enzyme inhibition assays (e.g., MIC for antimicrobial activity) .
  • In Vivo Models : Use zebrafish embryos or murine models to assess acute toxicity (LC₅₀) and bioaccumulation potential. Correlate with metabolomics data to identify detoxification pathways .

Q. What advanced techniques are used to study the environmental degradation pathways of 5,8-Dichloronaphthalen-2-ol?

  • Photolysis/Oxidation Studies : Simulate sunlight exposure using xenon arc lamps and analyze products via HRMS. Identify intermediates like quinones or chlorinated diketones.
  • Microbial Degradation : Screen soil microbiomes for dechlorinating bacteria (e.g., Pseudomonas spp.). Use ¹⁴C-labeled compounds to track mineralization rates .

Methodological Guidelines

  • Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and toxicological data. Use platforms like PubChem or Zenodo .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies and ensure proper disposal of chlorinated waste via certified agencies .

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